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Compound of Interest

Compound Name: 2-Ethylnicotinic acid

Cat. No.: B1362757

Introduction: Unveiling the Molecular Signature of 2-
Ethylnicotinic Acid

2-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), holds significant interest
within the realms of medicinal chemistry and drug development. Its structural similarity to
nicotinic acid, coupled with the introduction of an ethyl group at the 2-position of the pyridine
ring, presents a unique scaffold for the design of novel therapeutic agents. A thorough
understanding of its molecular structure and purity is paramount for any research endeavor.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing
a detailed "fingerprint” of the molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Ethylnicotinic acid. As direct experimental spectra for this specific compound are not readily
available in public databases, this guide synthesizes data from structurally analogous
compounds to offer a robust predictive framework for researchers. We will delve into the
theoretical underpinnings of the expected spectral features, providing a logical rationale for our
predictions based on established principles of spectroscopy and the rich data available for
related pyridine carboxylic acids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of
organic molecules in solution. By analyzing the chemical environment of *H (proton) and 13C
(carbon-13) nuclei, we can piece together the molecular puzzle with high confidence.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of 2-Ethylnicotinic acid is anticipated to exhibit distinct signals for the
aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The predicted
chemical shifts (8) are influenced by the electron-withdrawing nature of the carboxylic acid
group and the nitrogen atom in the pyridine ring.

Predicted *H NMR Data for 2-Ethylnicotinic Acid

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-4 8.2-84 dd ~8, ~2

H-5 74-7.6 dd ~8, ~5

H-6 8.6-8.8 dd ~5, ~2

-CHz- (Ethyl) 2.8-3.0 q ~75

-CHs (Ethyl) 12-14 t ~75

-COOH 10.0-13.0 brs

Causality behind Predictions: The chemical shifts of the pyridine ring protons (H-4, H-5, and H-
6) are predicted based on data for nicotinic acid and 2-substituted pyridine derivatives.[1][2]
The electron-withdrawing carboxylic acid group and the ring nitrogen deshield these protons,
shifting them downfield. The H-6 proton, being ortho to the nitrogen, is expected to be the most
deshielded. The ethyl group's protons are assigned based on typical values for ethyl groups
attached to an aromatic ring. The methylene (-CHz) protons are deshielded by the adjacent
ring, while the methyl (-CHs) protons are further away and appear more upfield. The broad

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1362757?utm_src=pdf-body
https://www.benchchem.com/product/b1362757?utm_src=pdf-body
https://www.researchgate.net/figure/UV-spectra-of-pyridine-3-5-di-carboxylic-acid-a-and-CH-PyCA-complex-b-in-DMSO_fig1_254345511
https://hmdb.ca/spectra/nmr_one_d/1716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly
dependent on the solvent and concentration.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum provides complementary information, revealing the number of unique
carbon environments in the molecule.

Predicted 13C NMR Data for 2-Ethylnicotinic Acid

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 158 - 162

C-3 125 - 129

C-4 138 - 142

C-5 123 - 127

C-6 150 - 154

-COOH 165 - 170

-CH2- (Ethyl) 25 - 29

-CHs (Ethyl) 13- 16

Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are estimated from
data on nicotinic acid and 2-methylnicotinic acid.[3][4] The carbon bearing the ethyl group (C-2)
and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The
carboxylic acid carbonyl carbon will appear at the lowest field, a characteristic feature of this
functional group.[5] The aliphatic carbons of the ethyl group will be found in the upfield region
of the spectrum.

Experimental Protocol: Acquiring High-Quality NMR
Spectra

A self-validating NMR experiment requires careful sample preparation and instrument setup.
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e Sample Preparation:

o Dissolve 5-10 mg of 2-Ethylnicotinic acid in approximately 0.6 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs). DMSO-ds is often preferred for carboxylic acids as it
allows for the observation of the acidic proton.

o Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

e Instrument Setup (for a 400 MHz Spectrometer):

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Acquire a *H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a
good signal-to-noise ratio.

Acquire a broadband proton-decoupled 3C NMR spectrum. A larger number of scans

[e]

(e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

Workflow for NMR Data Acquisition and Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Dissolve in »[ Filterino » » " » » Phase & Baseline Integration &
[Deu‘era‘ed S NMR Tube Lock & Shim Acquire H Spectrum Acquire :C Spectrum Fourier Transform Correction Peak Picking Structural Assignment

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The absorption of infrared radiation at specific frequencies corresponds to the
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vibrations of chemical bonds.

Predicted IR Absorption Bands for 2-Ethylnicotinic Acid

Wavenumber (cm~12)

Bond Vibration

Intensity

2500-3300 O-H stretch (Carboxylic Acid) Broad, Strong
2970-2850 C-H stretch (Aliphatic) Medium
~3050 C-H stretch (Aromatic) Weak
1700-1725 C=0 stretch (Carboxylic Acid) Strong
C=C & C=N stretch (Pyridine )
1580-1610 ] Medium to Strong
Ring)
1200-1300 C-O stretch (Carboxylic Acid) Medium
O-H bend (Carboxylic Acid )
~900 Broad, Medium

Dimer)

Trustworthiness of Predictions: The characteristic broad O-H stretching absorption of the

carboxylic acid is a hallmark of its IR spectrum and is expected to be a dominant feature.[6]

The strong carbonyl (C=0) absorption is also a reliable indicator of the carboxylic acid

functionality. The C-H stretching vibrations for both the aliphatic ethyl group and the aromatic

pyridine ring will be present in their respective regions. The pyridine ring itself will give rise to

several characteristic stretching vibrations.[7][8]

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-Ethylnicotinic acid sample directly onto the ATR

crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

o Data Acquisition:
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o Collect a background spectrum of the empty ATR accessory.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The data is usually collected over a range of 4000 to 400 cm~1,

Experimental Workflow for FTIR Analysis

Sample Preparation Data Acquisition Data Analysis

Place Sample on Collect Background Collect Sample 3 Identify Characteristic Correlate with
ATR Crystal Spectrum Spectrum Absorption Bands Functional Groups

Click to download full resolution via product page

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing
for the determination of the molecular weight and elucidation of the molecular structure through
fragmentation analysis.

Predicted Mass Spectrometry Data for 2-Ethylnicotinic Acid

The molecular formula of 2-Ethylnicotinic acid is CsHoNO2. The molecular weight is
approximately 151.16 g/mol .

e Molecular lon (M*): An intense peak is expected at m/z = 151.
o Key Fragmentation Pathways:

o Loss of -OH (M-17): A peak at m/z = 134, corresponding to the loss of a hydroxyl radical
from the carboxylic acid group.[9]
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o Loss of -COOH (M-45): A significant peak at m/z = 106, resulting from the cleavage of the
entire carboxylic acid group.[9]

o Loss of C2Hs (M-29): A peak at m/z = 122, corresponding to the loss of the ethyl radical.

o Further Fragmentation: The fragment at m/z = 106 could further lose CO to give a peak at
m/z = 78, corresponding to the pyridine radical cation.

Authoritative Grounding in Fragmentation Theory: The fragmentation of carboxylic acids in
mass spectrometry is well-documented.[10] The initial loss of a hydroxyl radical or the entire
carboxyl group are common fragmentation pathways.[11] The stability of the resulting aromatic
cation often drives these fragmentations. The loss of the ethyl group is also a plausible
fragmentation pathway.[12]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (if the compound is sufficiently
volatile and thermally stable).

e lonization:

o In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.[13]

e Mass Analysis:

o The resulting ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

e Detection:

o The separated ions are detected, and a mass spectrum is generated.
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Logical Relationship of MS Fragmentation
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Caption: Predicted major fragmentation pathways for 2-Ethylnicotinic acid in EI-MS.

Conclusion: A Synergistic Approach to Structural
Elucidation

The comprehensive spectroscopic analysis of 2-Ethylnicotinic acid, integrating NMR, IR, and
MS data, provides a powerful and self-validating system for its structural confirmation and
purity assessment. While this guide presents predicted data based on sound scientific
principles and analogous compounds, experimental verification remains the gold standard. By
following the outlined protocols and leveraging the interpretive insights provided, researchers
can confidently characterize 2-Ethylnicotinic acid and advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/figure/UV-spectra-of-pyridine-3-5-di-carboxylic-acid-a-and-CH-PyCA-complex-b-in-DMSO_fig1_254345511
https://hmdb.ca/spectra/nmr_one_d/1716
https://hmdb.ca/spectra/nmr_one_d/1716
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylnicotinic-acid
https://www.chemicalbook.com/SpectrumEN_59-67-6_13CNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.youtube.com/watch?v=Fm7BPluK1tI
https://www.researchgate.net/publication/320911915_Infrared_Spectroscopic_Analysis_of_the_Adsorption_of_Pyridine_Carboxylic_Acids_on_Colloidal_Ceria
https://pubs.rsc.org/en/content/articlelanding/2022/ce/d2ce00760f
https://pubs.rsc.org/en/content/articlelanding/2022/ce/d2ce00760f
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Fragmentation_Patterns_in_Mass_Spectra
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b1362757#spectroscopic-data-for-2-ethylnicotinic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1362757#spectroscopic-data-for-2-ethylnicotinic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1362757#spectroscopic-data-for-2-ethylnicotinic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1362757#spectroscopic-data-for-2-ethylnicotinic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362757?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

